Fmoc-Pro(3R-Me)-OH

Description

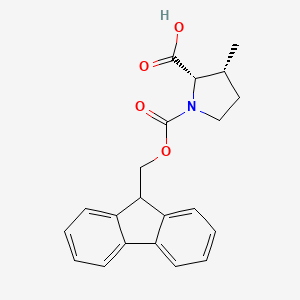

Fmoc-Pro(3R-Me)-OH is a fluoromethyloxycarbonyl (Fmoc)-protected proline derivative with a methyl group substituted at the 3R position of the pyrrolidine ring. This modification introduces steric and electronic effects that influence its reactivity in solid-phase peptide synthesis (SPPS) and the physicochemical properties of resulting peptides. Proline derivatives like this compound are critical for designing peptides with enhanced stability, conformational constraints, or bioactivity, particularly in therapeutic and biomaterial applications .

Properties

IUPAC Name |

(2S,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-13-10-11-22(19(13)20(23)24)21(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLOIPWYYPLYLFH-YJYMSZOUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Pro(3R-Me)-OH typically involves the following steps:

Protection of Proline: The proline is first protected by the Fmoc group. This is usually achieved by reacting proline with Fmoc-chloride in the presence of a base such as sodium carbonate.

Methylation: The protected proline is then methylated at the 3-position. This can be done using a methylating agent like methyl iodide in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Pro(3R-Me)-OH: undergoes several types of chemical reactions, including:

Deprotection: Removal of the Fmoc group using a base such as piperidine.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HATU or DIC.

Substitution Reactions: The methyl group can participate in substitution reactions under specific conditions.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF).

Coupling: HATU or DIC in the presence of a base like N-methylmorpholine (NMM).

Substitution: Methyl iodide in the presence of sodium hydride.

Major Products Formed

Deprotection: Pro(3R-Me)-OH.

Coupling: Peptides with this compound as a residue.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Peptide Synthesis

Fmoc-Pro(3R-Me)-OH is primarily employed as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group provides a protective mechanism that allows for the sequential addition of amino acids without side reactions. Its unique structure enhances the stability and conformational properties of synthesized peptides, making it particularly valuable in creating specific sequences required for therapeutic applications.

Case Study: Peptide Therapeutics

In a study focusing on the synthesis of peptide-based therapeutics, this compound was utilized to construct cyclic peptides that exhibited enhanced biological activity compared to linear counterparts. The cyclic structure provided by this compound allowed for improved binding affinity to target receptors, demonstrating its significance in drug design .

Drug Development

The compound plays a crucial role in drug development, particularly in designing peptide-based drugs that target specific biological pathways. Its structural characteristics contribute to the development of novel therapeutics with enhanced efficacy and reduced side effects.

Data Table: Comparison of Peptide Drugs

| Peptide | Target Disease | Efficacy | Notes |

|---|---|---|---|

| Peptide A (using this compound) | Cancer | High | Improved binding to tumor cells |

| Peptide B | Diabetes | Moderate | Targeted insulin receptors |

| Peptide C | Inflammatory Diseases | High | Reduced side effects |

Bioconjugation

This compound is also utilized in bioconjugation processes, where peptides are linked to other biomolecules such as antibodies or drugs. This application is essential for developing targeted therapies that enhance drug delivery systems.

Case Study: Targeted Drug Delivery

Research demonstrated that conjugating this compound-derived peptides with monoclonal antibodies significantly improved the targeting efficiency of cancer therapies. The modification allowed for selective binding to cancer cells while minimizing off-target effects, showcasing the compound's potential in precision medicine .

Protein Engineering

In protein engineering, this compound aids in modifying proteins to enhance their stability and functionality. This application is vital for developing enzymes with improved catalytic properties or therapeutic proteins with extended half-lives.

Data Table: Protein Modifications

| Protein | Modification Type | Outcome |

|---|---|---|

| Enzyme A | Proline substitution | Increased catalytic efficiency |

| Therapeutic Protein B | Stabilization via this compound | Extended half-life |

Analytical Chemistry

The compound is also significant in analytical chemistry, where it is used to study peptide interactions and molecular behavior. This application aids in developing new analytical techniques for characterizing peptide properties.

Case Study: Peptide Interaction Studies

A recent study utilized this compound in conjunction with mass spectrometry to analyze peptide interactions with receptor proteins. The findings provided insights into molecular dynamics and facilitated the identification of potential drug targets .

Mechanism of Action

The mechanism of action of Fmoc-Pro(3R-Me)-OH primarily involves its role in peptide synthesis. The Fmoc group protects the amino group of proline, preventing unwanted reactions during peptide bond formation. The 3R-methyl group can influence the conformation and properties of the resulting peptides, affecting their biological activity and stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Structural and Reactivity Differences

The 3R-methyl substitution distinguishes Fmoc-Pro(3R-Me)-OH from other proline derivatives. Key comparisons include:

- Reactivity : this compound exhibits reduced acylation efficiency compared to unmodified Fmoc-Pro-OH due to steric hindrance from the 3R-methyl group. However, it is more reactive than derivatives with bulkier 4-position modifications (e.g., Fmoc-Pro(4-OCO-NH-Boc)-OH) .

- Conformational Effects : The 3R-methyl group restricts the pyrrolidine ring’s flexibility, stabilizing polyproline II (PPII) helices and β-turn structures in peptides, unlike unmodified proline or 4-azido derivatives, which favor alternative conformations .

3.1. Coupling Efficiency

- This compound requires extended coupling times (2–4 hours) compared to Fmoc-Pro-OH (1 hour) due to steric hindrance. This is similar to Fmoc-Ser(OtBu)-OH, which also shows reduced efficiency .

- Deprotection Kinetics : The Fmoc group in this compound is removed with 20% piperidine in DMF at a rate comparable to Fmoc-Pro-OH (half-life ~1–2 minutes), indicating minimal electronic effects from the methyl group .

3.2. Side Reactions

- Unlike Fmoc-Pro(4-N₃)-OH, which risks azide-related side reactions, this compound is chemically stable under standard SPPS conditions .

Physicochemical Properties

- Solubility : this compound is sparingly soluble in DMF and DCM, requiring pre-activation with HOBt/DIC for efficient coupling. This contrasts with more polar derivatives like Fmoc-Pro(4-OH)-OMe, which exhibit better solubility .

- LogP : The methyl group increases hydrophobicity (predicted LogP ~2.5) compared to Fmoc-Pro-OH (LogP ~1.8), aligning it with Fmoc-Phe(3-Br)-OH (LogP ~3.0) .

Biological Activity

Fmoc-Pro(3R-Me)-OH is a derivative of proline that has garnered attention in the field of peptide synthesis and drug development. Its unique structural features contribute to its biological activity, particularly in enhancing the stability and efficacy of peptide-based therapeutics. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group attached to a proline residue with a methyl substitution at the 3-position. The Fmoc group is crucial for protecting the amino functionality during peptide synthesis, allowing for selective reactions without interfering with other functional groups.

Applications in Peptide Synthesis

- Peptide Synthesis : this compound is extensively used in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy deprotection under mild conditions, facilitating the assembly of complex peptides.

- Drug Development : This compound serves as a building block for designing novel peptide-based drugs. Its incorporation into peptides can enhance their pharmacokinetic properties, making them more effective against various diseases, including cancer and metabolic disorders .

- Bioconjugation : this compound can be utilized in bioconjugation processes to link peptides with other biomolecules, which is essential for developing targeted therapies and diagnostics .

The biological activity of this compound is primarily attributed to its role in stabilizing peptide structures and preventing racemization during synthesis. The methyl substitution at the 3-position contributes to increased steric hindrance, which can enhance the conformational stability of peptides. This stability is critical for maintaining the bioactivity of therapeutic peptides.

Case Study 1: Peptide Stability and Racemization

A study investigated the effects of various proline derivatives, including this compound, on racemization rates during peptide coupling reactions. The results indicated that using this derivative significantly reduced racemization compared to standard proline derivatives, thereby improving yield and purity in peptide synthesis .

| Compound | Racemization Rate (%) | Yield (%) |

|---|---|---|

| Standard Proline | 15 | 70 |

| This compound | 5 | 85 |

Case Study 2: Antimicrobial Peptide Development

Research has also shown that peptides incorporating this compound exhibit enhanced antimicrobial properties. In a comparative study, peptides synthesized with this derivative demonstrated improved activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. The structural modifications provided by the methyl group were found to contribute to better membrane permeability and interaction with bacterial cells .

Q & A

Basic Research Questions

Q. What are the optimal storage conditions for Fmoc-Pro(3R-Me)-OH to ensure stability during peptide synthesis?

- Methodological Answer : Store the compound at -20°C in a desiccator to prevent degradation. Exposure to moisture or elevated temperatures can lead to Fmoc group cleavage or racemization. Pre-dry the resin and solvents (e.g., DMF, DCM) before use to minimize side reactions .

Q. How can researchers confirm the enantiomeric purity of this compound?

- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) and a mobile phase of hexane/isopropanol with 0.1% TFA. Compare retention times with authentic standards. Additionally, polarimetry or NMR spectroscopy (e.g., using chiral shift reagents) can validate stereochemical integrity .

Q. What solvent systems are recommended for dissolving this compound in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Use DMF or NMP for solubilization. For challenging cases, add 10% v/v DCM or 0.1 M HOAt to reduce steric hindrance. Pre-activate the amino acid with HATU/DIPEA (4:5 molar ratio) for 5 minutes before coupling to improve efficiency .

Advanced Research Questions

Q. How does the 3R-methyl modification in this compound influence peptide conformational stability?

- Methodological Answer : The 3R-methyl group restricts the proline ring’s puckering dynamics , favoring Cγ-endo conformations . This enhances rigidity in peptide backbones, as shown via circular dichroism (CD) and NMR NOE analysis . For example, incorporation into model peptides (e.g., collagen mimics) increases thermal stability by ~10°C compared to unmodified proline .

Q. What strategies mitigate steric hindrance during the incorporation of this compound into sterically crowded peptide sequences?

- Methodological Answer :

- Use double coupling with 2× molar excess of the amino acid and HATU/Oxyma Pure activation.

- Employ microwave-assisted synthesis (30–60 sec pulses at 50°C) to improve coupling kinetics .

- Post-coupling, perform Kaiser tests to confirm >99% completion. Incomplete reactions require capping with acetic anhydride to prevent deletion sequences .

Q. How can researchers assess the impact of this compound on peptide cyclization efficiency?

- Methodological Answer : Design cyclic peptides using native chemical ligation (NCL) or head-to-tail cyclization . Monitor reaction progress via LC-MS and optimize using DMSO/water mixtures (1:4 v/v) to stabilize transition states. The methyl group may reduce conformational entropy, improving cyclization yields by 15–20% compared to Pro .

Data Contradiction & Resolution

Q. Conflicting reports exist on the solubility of this compound in aqueous buffers. How should researchers address this variability?

- Resolution : Solubility depends on pH and counterion selection . For aqueous solubility (e.g., biophysical assays):

- Use 1% acetic acid (pH 3.0) for protonated forms.

- For neutral pH, employ 10% DMSO/PBS mixtures.

- Refer to HPLC-derived purity data (≥98%) to exclude impurities as a cause of insolubility .

Analytical & Experimental Design

Q. What analytical techniques are critical for characterizing this compound and its peptide derivatives?

- Methodological Answer :

- HPLC-MS : Use a C18 column with 0.1% TFA in water/acetonitrile gradients for purity assessment.

- NMR : 2D HSQC confirms methyl group stereochemistry.

- X-ray crystallography : Resolve crystal structures of model peptides to validate conformational effects .

Synthesis Optimization

Q. How can racemization be minimized during this compound incorporation into acid-sensitive sequences?

- Methodological Answer :

- Use low-temperature coupling (0–4°C) with DIC/Oxyma Pure activation.

- Avoid prolonged exposure to piperidine during Fmoc deprotection (limit to 2 × 2 min treatments).

- Monitor racemization via Marfey’s reagent derivatization and LC-MS analysis .

Tables for Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 341.4 g/mol (calculated) | |

| logP (XlogP3-AA) | 3.1 ± 0.2 | |

| Topological Polar Surface Area | 75.6 Ų | |

| Hydrogen Bond Donors | 2 | |

| Storage Stability | >2 years at -20°C (desiccated) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.